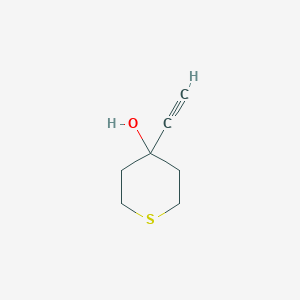
4-Ethynylthian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylthian-4-ol is an organic compound characterized by the presence of an ethynyl group (-C≡CH) and a thian-4-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylthian-4-ol typically involves the introduction of an ethynyl group to a thian-4-ol precursor. One common method is the reaction of thian-4-ol with acetylene gas in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylthian-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted thian-4-ol.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Ethynylthian-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethynylthian-4-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzymatic activities, disruption of cellular processes, or induction of cell death in certain contexts.
Comparaison Avec Des Composés Similaires
4-Ethynylaniline: A compound with an ethynyl group attached to an aniline moiety.
4-Ethynylphenol: A compound with an ethynyl group attached to a phenol moiety.
Comparison: 4-Ethynylthian-4-ol is unique due to the presence of both an ethynyl group and a thian-4-ol moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10OS |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
4-ethynylthian-4-ol |
InChI |
InChI=1S/C7H10OS/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 |
Clé InChI |
UOJVNGHCLBETMY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCSCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
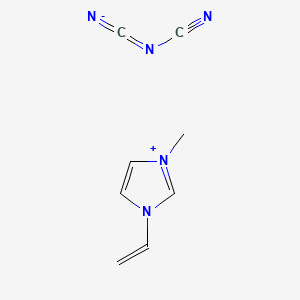
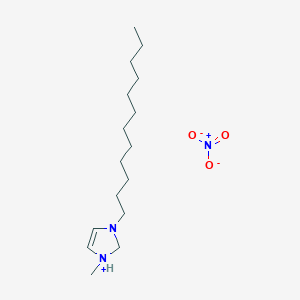
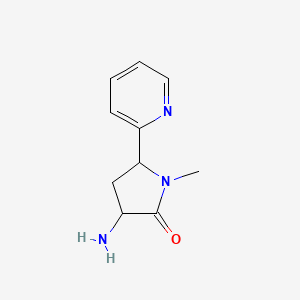
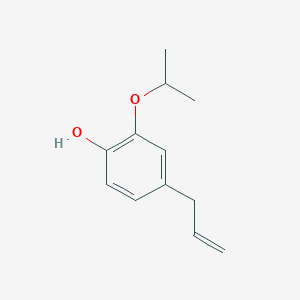
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)

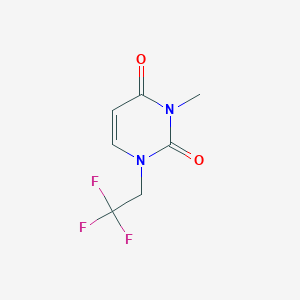
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
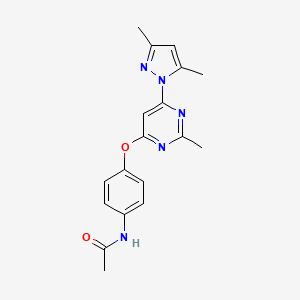
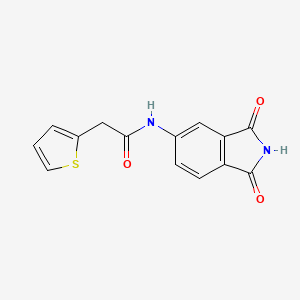
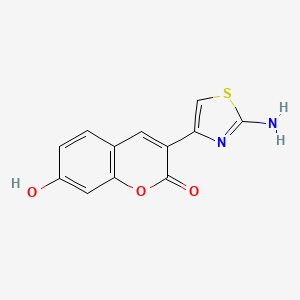
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
